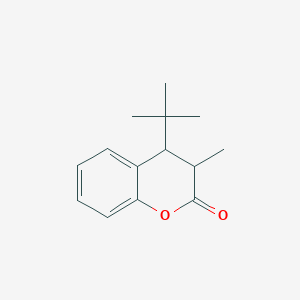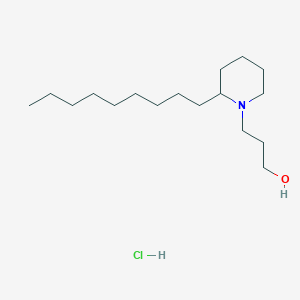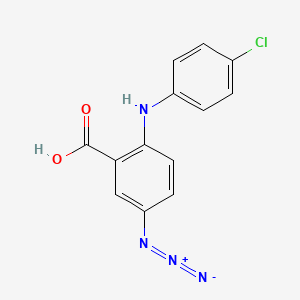
5-Azido-2-(4-chloroanilino)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Azido-2-(4-chloroanilino)benzoic acid: is an organic compound that belongs to the class of azides and benzoic acids. This compound is characterized by the presence of an azido group (-N₃) and a chloroanilino group attached to a benzoic acid core. The azido group is known for its high reactivity, making this compound useful in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Azido-2-(4-chloroanilino)benzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the nitration of 2-(4-chloroanilino)benzoic acid, followed by reduction to form the corresponding amine. This amine is then diazotized and subsequently treated with sodium azide to introduce the azido group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The azido group can undergo oxidation to form nitro compounds.
Reduction: The azido group can be reduced to form amines.
Substitution: The azido group can participate in nucleophilic substitution reactions, often replacing halides or other leaving groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or other strong oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂).
Substitution: Sodium azide (NaN₃) in polar aprotic solvents like acetonitrile (CH₃CN) or dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Alkyl azides.
Applications De Recherche Scientifique
Chemistry: 5-Azido-2-(4-chloroanilino)benzoic acid is used as a precursor in the synthesis of various heterocyclic compounds. Its azido group is particularly useful in click chemistry and cycloaddition reactions.
Biology: In biological research, this compound can be used to modify biomolecules through azide-alkyne cycloaddition, enabling the study of protein interactions and cellular processes.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 5-Azido-2-(4-chloroanilino)benzoic acid primarily involves the reactivity of the azido group. This group can undergo cycloaddition reactions with alkynes to form triazoles, which are stable and bioactive. The chloroanilino group can interact with various molecular targets, potentially inhibiting enzymes or modulating receptor activity.
Comparaison Avec Des Composés Similaires
4-Azidobenzoic acid: Similar structure but lacks the chloroanilino group.
2-Azidobenzoic acid: Similar structure but lacks the chloroanilino group and has the azido group in a different position.
5-Azido-2-(4-methoxyanilino)benzoic acid: Similar structure but has a methoxy group instead of a chloro group.
Uniqueness: 5-Azido-2-(4-chloroanilino)benzoic acid is unique due to the presence of both the azido and chloroanilino groups, which confer distinct reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
61058-62-6 |
|---|---|
Formule moléculaire |
C13H9ClN4O2 |
Poids moléculaire |
288.69 g/mol |
Nom IUPAC |
5-azido-2-(4-chloroanilino)benzoic acid |
InChI |
InChI=1S/C13H9ClN4O2/c14-8-1-3-9(4-2-8)16-12-6-5-10(17-18-15)7-11(12)13(19)20/h1-7,16H,(H,19,20) |
Clé InChI |
DLGNUBTWZBVOAJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1NC2=C(C=C(C=C2)N=[N+]=[N-])C(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


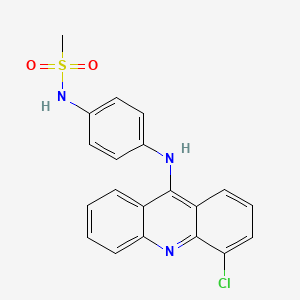
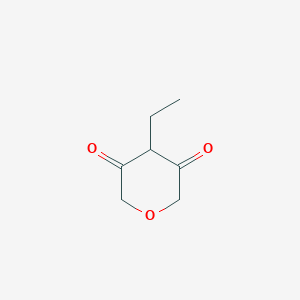
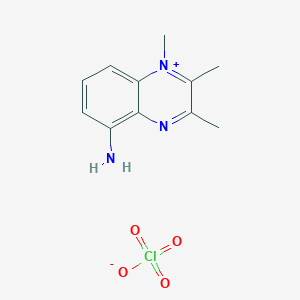
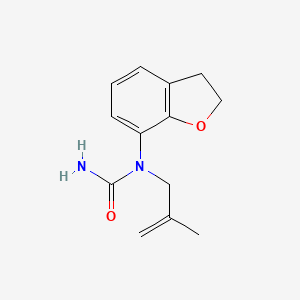

![6-(3-Methylbutyl)-2,7-dioxabicyclo[3.2.0]hept-3-ene](/img/structure/B14592132.png)
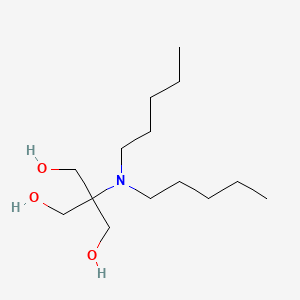
![2-{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}ethan-1-amine](/img/structure/B14592141.png)
![2-(2,3-Dihydroxyphenyl)[1,2]oxazolo[2,3-a]pyridin-8-ium bromide](/img/structure/B14592153.png)

![Cyclopent[e]-1,3-oxazin-4(5H)-one, 2-(dimethylamino)-6,7-dihydro-](/img/structure/B14592166.png)
